Spiro[5.5]undecan-2-amine
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Overview
Description
Spiro[5.5]undecan-2-amine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. The compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This structural motif imparts unique chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5One common method involves the ZnMe2-promoted alkynylation of salicylaldehyde followed by HCO2H-mediated dearomatizative cyclization . This method allows for the rapid synthesis of the spirocyclic core with high efficiency.
Industrial Production Methods
While specific industrial production methods for spiro[5.5]undecan-2-amine are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undecan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of spiro[5.5]undecan-2-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of the compound have been shown to act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity . This interaction can modulate various cellular processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: The parent compound of the series, which lacks the amine group.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic frameworks but different heteroatoms in the rings.
Bis(1,3-oxathiane) spiranes: Another class of spirocyclic compounds with sulfur and oxygen atoms in the rings.
Uniqueness
Spiro[5.5]undecan-2-amine is unique due to the presence of the amine group, which imparts additional reactivity and potential for functionalization. This makes it a versatile building block in synthetic chemistry and a valuable compound in pharmaceutical research.
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
spiro[5.5]undecan-4-amine |
InChI |
InChI=1S/C11H21N/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h10H,1-9,12H2 |
InChI Key |
KCGFNQXJENWZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC(C2)N |
Origin of Product |
United States |
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